N,N,N'-Trimethylethylenediamine

Catalog No.
S703297
CAS No.
142-25-6
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N'-Trimethylethylenediamine

CAS Number

142-25-6

Product Name

N,N,N'-Trimethylethylenediamine

IUPAC Name

N,N',N'-trimethylethane-1,2-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3

InChI Key

HVOYZOQVDYHUPF-UHFFFAOYSA-N

SMILES

CNCCN(C)C

Synonyms

N,N,N’-Trimethyl-1,2-ethanediamine; N,N,N’-Trimethyl-ethylenediamine; 1-(Dimethylamino)-2-(methylamino)ethane; 1-(N,N-Dimethylamino)-2-(N-methylamino)ethane; 2-(Dimethylamino)-N-methylethylamine; Methyl(2-(dimethylamino)ethyl)amine; N,N,N’-Trimethyl-

Canonical SMILES

CNCCN(C)C

Synthesis and Characterization

N,N,N'-Trimethylethylenediamine has been synthesized using a technique called laser-vaporization supersonic molecular beam []. This method involves vaporizing the compound using a laser beam and studying its properties in a supersonic beam. This research likely focused on understanding the fundamental properties of the molecule itself, such as its structure and energetics, rather than specific applications in scientific research.

Applications in Organic Synthesis

One research application of N,N,N'-Trimethylethylenediamine involves its use in the preparation of a specific type of surfactant called a gemini surfactant []. These molecules have two "head groups" that interact with water and two "tail groups" that repel water, making them useful for applications such as detergency and emulsifying. In this study, N,N,N'-Trimethylethylenediamine was reacted with n-alkyl bromide to form the core structure of the gemini surfactant.

Molecular Structure Analysis

TMEDA is a colorless liquid molecule with the chemical formula C5H14N2. The key feature of its structure is the central ethane (C2H6) chain with three amine groups (NH2) attached "1: ". Each amine group is further substituted with a methyl group (CH3), resulting in the "trimethyl" designation. This structure grants TEDA some notable properties like basicity and the ability to form complexes with Lewis acids due to the lone pairs on the nitrogen atoms "1: ".


Chemical Reactions Analysis

TMEDA is involved in various reactions in scientific research. Here's an example:

  • Complexation with Lewis Acids: TMEDA acts as a ligand, donating its electron lone pairs to Lewis acids to form stable complexes. An example is the reaction between TMEDA and lithium chloride (LiCl) to form a lithium chloride-TMEDA complex (LiCl•TMEDA) used in organic synthesis reactions ².

Physical And Chemical Properties Analysis

  • Melting Point: -31 °C 1:
  • Boiling Point: 116 °C 1:
  • Solubility: Miscible with water and most organic solvents 1:
  • Stability: Hygroscopic (absorbs moisture from the air) 1:

TMEDA is a hazardous compound and should be handled with appropriate safety measures. Here are some key safety points:

  • Highly Flammable: TMEDA has a low flash point (14 °C) and can easily ignite 1: .
  • Harmful if Swallowed/Inhaled/Absorbed through Skin: Exposure to TMEDA can cause irritation and burns to eyes, skin, and respiratory system 3: .
  • Corrosive: Can cause severe skin and eye damage 3: .

XLogP3

-0.2

Boiling Point

117.0 °C

LogP

-0.2 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

142-25-6

Wikipedia

N,N,N'-Trimethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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